8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate
Description
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on an eight-carbon alkyl chain. This compound is primarily utilized in organic synthesis as a protected intermediate for introducing amino-functionalized alkyl chains into target molecules. Its structure combines the sulfonate leaving group with a Boc-protected amine, making it valuable in peptide chemistry, drug delivery systems, and carbohydrate mimetics.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO5S/c1-17-11-13-18(14-12-17)27(23,24)25-16-10-8-6-5-7-9-15-21-19(22)26-20(2,3)4/h11-14H,5-10,15-16H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRUNAYGFZRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 8-Aminooctanol
Reagents :
-
8-Aminooctanol
-
Boc anhydride (or Boc chloride)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
-
Dissolve 8-aminooctanol in anhydrous DCM under nitrogen.
-
Add Boc anhydride dropwise at 0°C, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 12–24 hours.
-
Quench with aqueous sodium bicarbonate, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 85–92% (reported for analogous Boc-protected amines).
Sulfonylation of Boc-Protected Alcohol
Reagents :
-
Boc-protected 8-aminooctanol
-
4-Methylbenzenesulfonyl chloride
-
Base: Triethylamine or pyridine
-
Solvent: DCM or THF
Procedure :
-
Dissolve the Boc-protected alcohol in anhydrous DCM.
-
Add triethylamine (1.2 equiv) and cool to 0°C.
-
Introduce 4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise.
-
Stir at room temperature for 4–6 hours.
-
Wash with dilute HCl, dry over sodium sulfate, and purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 75–80% (estimated based on similar sulfonate syntheses).
Critical Process Parameters
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 0°C (initial), RT | Prevents Boc deprotonation |
| Solvent Polarity | Low (DCM/THF) | Enhances nucleophilicity |
| Equivalents of Tosyl Cl | 1.1–1.2 | Minimizes di-sulfonation |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Analytical Characterization
Post-synthesis validation requires:
-
¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 2.4–2.6 ppm (tosyl methyl), and δ 3.3–3.5 ppm (methylene adjacent to sulfonate).
-
IR Spectroscopy : Stretching bands at 1680–1740 cm⁻¹ (Boc C=O) and 1170–1370 cm⁻¹ (sulfonate S=O).
Scale-Up Considerations
Industrial production modifies laboratory protocols by:
-
Automating reagent addition to maintain stoichiometric precision.
-
Using continuous flow reactors for improved heat dissipation.
-
Implementing in-line LC-MS for real-time purity monitoring.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Boc group hydrolysis | Use anhydrous conditions, avoid acids |
| Tosyl chloride decomposition | Fresh reagent, storage at −20°C |
| Low sulfonation yield | Increase reaction time or temperature |
Comparative Analysis with Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate involves its ability to undergo deprotection reactions to release the free amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural homology with several Boc-protected sulfonates and carbamates. Key analogs include:
Key Observations:
- Chain Length Effects : The octyl chain (C8) in the target compound enhances hydrophobicity compared to shorter-chain analogs like the hexyl (C6) or ethyl (C2) derivatives. This increases membrane permeability, a critical factor in drug delivery .
- Reactivity Differences: Sulfonate esters (e.g., C6 and C8 analogs) exhibit superior leaving-group ability compared to carboxylic acids (e.g., 4-(2-Boc-aminoethyl)benzoic acid), enabling efficient nucleophilic substitutions .
Commercial Availability and Use Cases
- 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate is commercially available in gram-scale quantities (priced upon inquiry), indicating its utility in academic and industrial research .
- The octyl analog is less commonly marketed, suggesting niche applications or specialized synthesis requirements.
Biological Activity
8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate is a chemical compound characterized by its molecular formula and a molecular weight of 399.54 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino octyl chain, linked to a 4-methylbenzenesulfonate moiety. It is primarily utilized in organic synthesis and medicinal chemistry as an intermediate for developing biologically active compounds.
The synthesis of this compound typically involves the reaction of 8-aminooctanol with tert-butoxycarbonyl chloride to form the Boc-protected amino octyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Chemical Reactions
- Substitution Reactions : The sulfonate group can be substituted with various nucleophiles.
- Deprotection Reactions : The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of biologically active molecules. Its mechanism of action involves deprotection reactions that release the free amine, which can participate in various biochemical processes.
- Deprotection : Under acidic conditions, the Boc group is removed, allowing the amine to engage in further reactions.
- Biochemical Interactions : The released amine can interact with various biological targets, potentially influencing signaling pathways and cellular functions.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of derivatives of this compound in drug development and biochemical research:
- Nanoparticle Applications : Research has demonstrated that derivatives can be used to create multifunctional nanoparticles for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .
- Pharmaceutical Development : Compounds similar to this compound have been investigated for their potential in treating inflammatory diseases by modulating specific signaling pathways .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| This compound | C20H33NO5S | 399.54 g/mol | Drug development, biochemical research |
| 8-((tert-Butoxycarbonyl)amino)octyl 4-chlorobenzenesulfonate | C20H33ClNO5S | Similar | Similar applications |
| 8-((tert-Butoxycarbonyl)amino)octyl 4-nitrobenzenesulfonate | C20H33N2O6S | Similar | Similar applications |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 8-((tert-butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate to minimize side reactions?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group’s stability under acidic/basic conditions must be balanced with the reactivity of the sulfonate ester. For example, the Boc group is acid-labile, requiring neutral or mildly basic conditions during sulfonate ester formation. Protecting group compatibility can be verified via thin-layer chromatography (TLC) or LC-MS at each step to detect premature deprotection .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s solubility and stability in experimental workflows?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while providing steric protection to the amine. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should precede reaction design. For instance, thermal gravimetric analysis (TGA) can assess decomposition thresholds .
Q. What analytical techniques are most reliable for characterizing intermediates during the synthesis of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming regioselectivity, particularly for distinguishing sulfonate ester peaks (δ 2.4–2.6 ppm for methyl groups) from Boc-protected amines (δ 1.4 ppm for tert-butyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms sulfonate (S=O stretching at 1170–1370 cm⁻¹) and Boc (C=O at 1680–1740 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when unexpected byproducts arise during Boc deprotection?
- Methodological Answer : If Boc deprotection (e.g., using trifluoroacetic acid) yields unexpected peaks, compare experimental NMR with computational predictions (e.g., DFT-based chemical shift tools). For example, a ¹H-¹³C HSQC experiment can differentiate between sulfonate ester hydrolysis byproducts and residual Boc-protected species. Contradictions may arise from incomplete purification or solvent impurities, necessitating iterative column chromatography .
Q. What strategies mitigate interference from sulfonate ester hydrolysis in bioactivity assays?
- Methodological Answer : Pre-screen hydrolysis rates in assay buffers (e.g., PBS at pH 7.4) via LC-MS. If hydrolysis occurs, stabilize the sulfonate ester by modifying assay conditions (e.g., lower temperature, reduced incubation time) or using prodrug analogs. Parallel assays with hydrolyzed derivatives (e.g., free sulfonic acid) can isolate bioactivity contributions .
Q. How do structural analogs of this compound inform its potential as a prodrug or enzyme inhibitor?
- Methodological Answer : Compare with analogs like trans-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate () or ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (). Molecular docking studies can predict interactions with target enzymes (e.g., sulfotransferases), while in vitro assays (e.g., fluorescence polarization) quantify binding affinity. Structural variations in alkyl chain length or stereochemistry (e.g., cis vs. trans) may alter membrane permeability .
Q. What experimental designs address discrepancies in reported yields for multi-step syntheses of this compound?
- Methodological Answer : Use design of experiments (DoE) to optimize variables (e.g., reaction time, catalyst loading). For example, a 2³ factorial design can test temperature (25–50°C), solvent polarity (THF vs. DMF), and Boc-deprotection agent (TFA vs. HCl/dioxane). Response surface methodology (RSM) identifies optimal conditions, reducing inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
